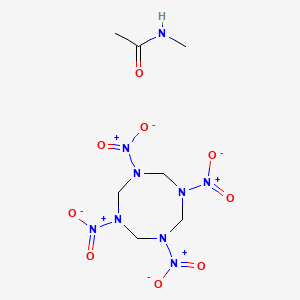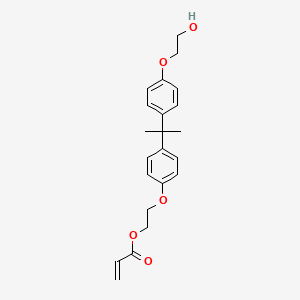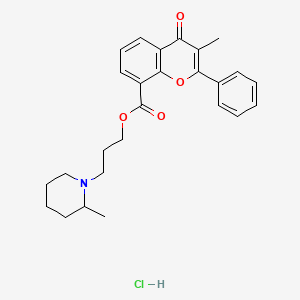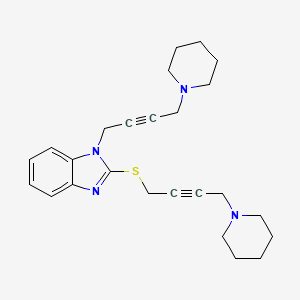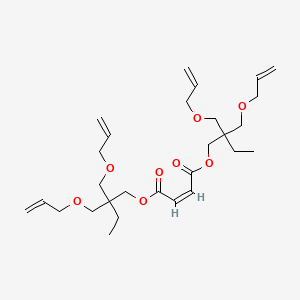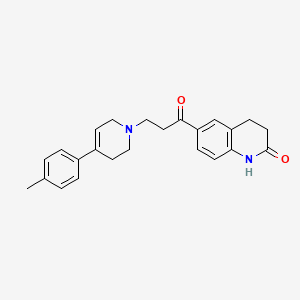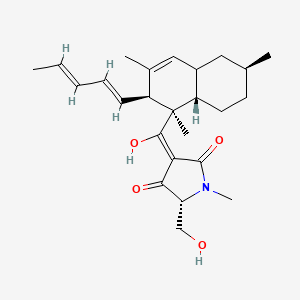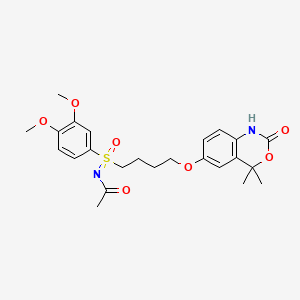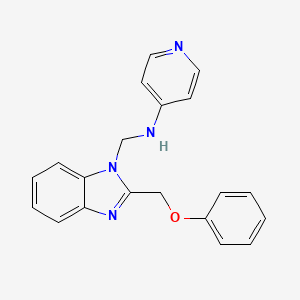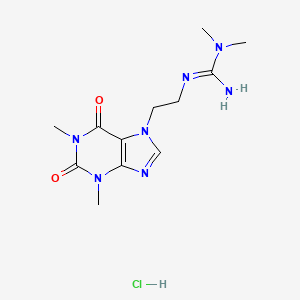
Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride is a derivative of theophylline, a well-known methylxanthine drug used primarily for respiratory diseases such as chronic obstructive pulmonary disease and asthma. This compound is characterized by the presence of a dimethylguanidino group, which may impart unique pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride typically involves the introduction of the dimethylguanidino group to the theophylline molecule. This can be achieved through a series of organic reactions, including alkylation and guanidination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce environmental impact. The final product is typically purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the guanidino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Alkyl halides, polar aprotic solvents, moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl groups.
科学的研究の応用
Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study the effects of guanidino groups on theophylline derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in respiratory diseases, cardiovascular conditions, and as a central nervous system stimulant.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride involves several molecular targets and pathways:
Adenosine Receptor Antagonism: The compound blocks adenosine receptors, leading to bronchodilation and increased respiratory function.
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, resulting in increased cyclic adenosine monophosphate levels and enhanced cellular signaling.
Calcium Release: Promotes the release of calcium from intracellular stores, contributing to its stimulatory effects on the central nervous system.
類似化合物との比較
Similar Compounds
Theophylline: The parent compound, widely used for respiratory conditions.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Caffeine: Another methylxanthine with central nervous system stimulant properties.
Uniqueness
The presence of the dimethylguanidino group in Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride distinguishes it from other theophylline derivatives. This modification may enhance its pharmacological profile, offering potential advantages in terms of potency, selectivity, and therapeutic applications.
特性
CAS番号 |
85460-98-6 |
|---|---|
分子式 |
C12H20ClN7O2 |
分子量 |
329.78 g/mol |
IUPAC名 |
2-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]-1,1-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C12H19N7O2.ClH/c1-16(2)11(13)14-5-6-19-7-15-9-8(19)10(20)18(4)12(21)17(9)3;/h7H,5-6H2,1-4H3,(H2,13,14);1H |
InChIキー |
KJZUJFUOIADETD-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN=C(N)N(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



